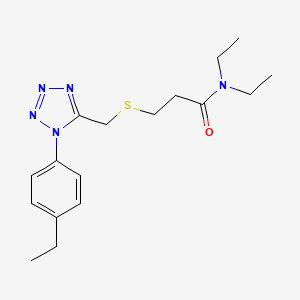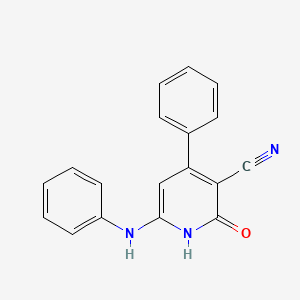
6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of aniline, ethyl cyanoacetate, and ethyl acetoacetate. This reaction is often carried out in the presence of a base such as potassium hydroxide in ethanol . Another method involves the condensation of acetoacetanilide with methyl cyanoacetate or methyl acetoacetate . Microwave-assisted synthesis has also been employed to obtain this compound, which offers a more convenient and efficient approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other efficient synthetic routes can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the aniline and phenyl groups, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various bases and acids. Reaction conditions typically involve solvents such as ethanol and reaction temperatures ranging from room temperature to elevated temperatures under reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxo derivatives, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit certain enzymes and interfere with cellular processes . The compound’s structure allows it to bind to specific proteins and enzymes, thereby modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-2-oxo-1,4-diphenyl-1,2-dihydropyridine-3,5-dicarbonitrile
- 6-Amino-2-oxo-1-phenyl-4-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile
- 6-Amino-4-(4-hydroxyphenyl)-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Uniqueness
6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific structural features, such as the aniline and phenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
80392-84-3 |
|---|---|
Formule moléculaire |
C18H13N3O |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
6-anilino-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H13N3O/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)22)20-14-9-5-2-6-10-14/h1-11H,(H2,20,21,22) |
Clé InChI |
DAZBECNQLGIDNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)NC3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)

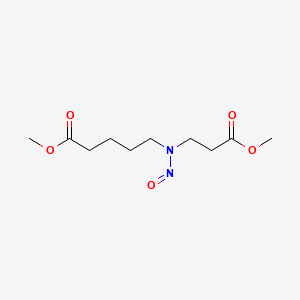
![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
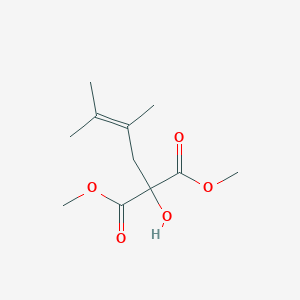
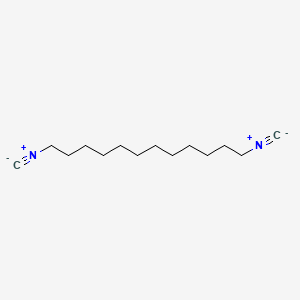
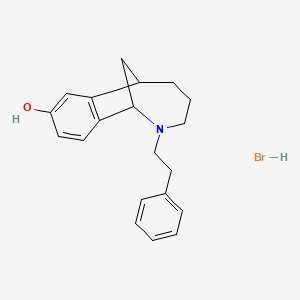

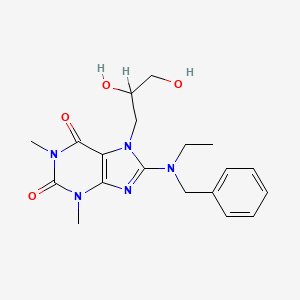
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
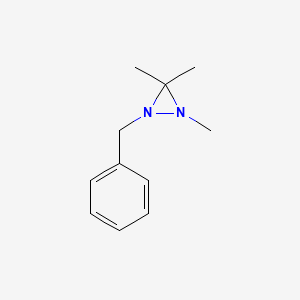
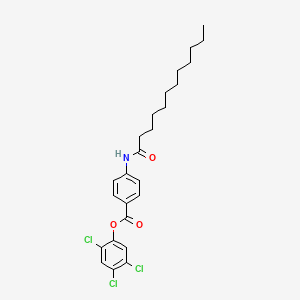
![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
